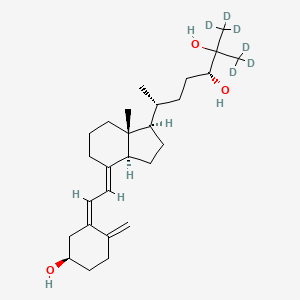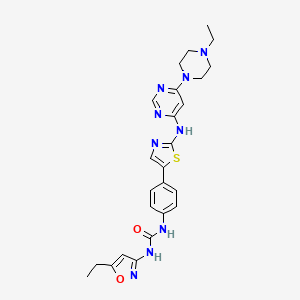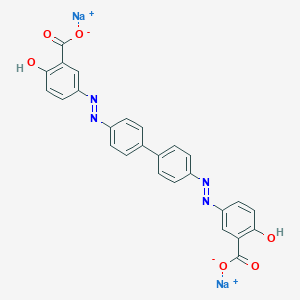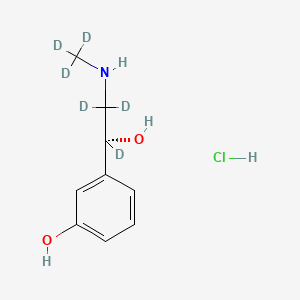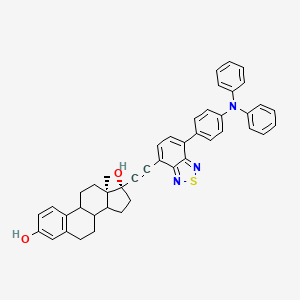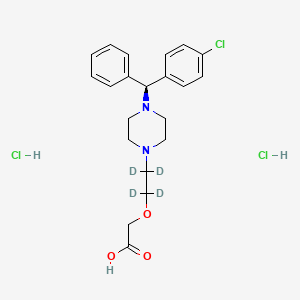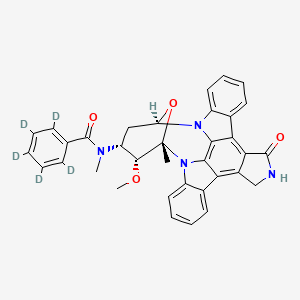
Midostaurin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Midostaurin-d5 is a deuterated derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia and systemic mastocytosis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of midostaurin due to its enhanced stability and reduced metabolic rate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Midostaurin-d5 is synthesized through a semi-synthetic route starting from staurosporine, an alkaloid produced by the bacterium Streptomyces staurosporeus. The process involves the following steps:
Benzoylation Reaction: Staurosporine undergoes a benzoylation reaction to form midostaurin.
Deuteration: Midostaurin is then subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure selective deuteration.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Streptomyces staurosporeus to produce staurosporine, followed by chemical synthesis steps including benzoylation and deuteration. The process is optimized to achieve high purity and yield, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Midostaurin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Midostaurin-d5 is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of midostaurin.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new kinase inhibitors.
Cancer Research: Exploring its effects on cancer cell lines and its potential as an anti-cancer agent.
Biological Studies: Understanding its interaction with various biological targets and pathways.
Wirkmechanismus
Midostaurin-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
- Protein Kinase C Alpha (PKC alpha)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Stem Cell Factor Receptor (c-KIT)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- FMS-like Tyrosine Kinase 3 (FLT3)
The inhibition of these kinases disrupts downstream signaling pathways, leading to growth arrest and apoptosis of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Staurosporine : The parent compound from which midostaurin is derived.
- Sunitinib : Another multi-targeted kinase inhibitor used in cancer treatment.
- Sorafenib : A kinase inhibitor with a similar mechanism of action.
Uniqueness
Midostaurin-d5 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to non-deuterated midostaurin. This makes it a valuable tool in pharmacokinetic studies and drug development.
Eigenschaften
Molekularformel |
C35H30N4O4 |
|---|---|
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1/i4D,5D,6D,11D,12D |
InChI-Schlüssel |
BMGQWWVMWDBQGC-WBNDSJHMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)CNC7=O)[2H])[2H] |
Kanonische SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


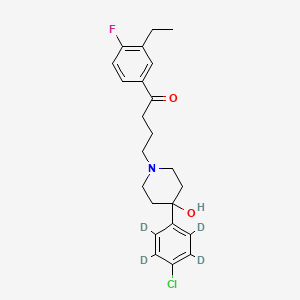
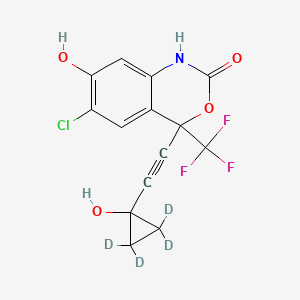
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
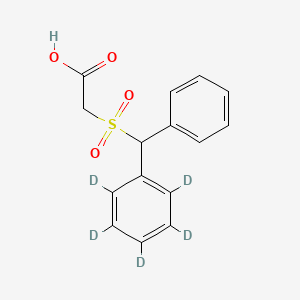

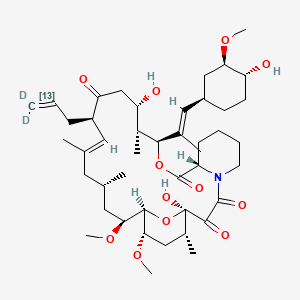
![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
